molecular formula C9H14N4O2S B12441375 1-Methyl-3-(2-morpholinothiazol-4-yl)urea

1-Methyl-3-(2-morpholinothiazol-4-yl)urea

Cat. No.: B12441375
M. Wt: 242.30 g/mol
InChI Key: TWXPWPTTXBSHAO-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-morpholinothiazol-4-yl)urea is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-morpholinothiazol-4-yl)urea typically involves the reaction of a thiazole derivative with a urea derivative. One common method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.

Industrial Production Methods

For industrial production, the synthesis of N-substituted ureas, including this compound, can be achieved through the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is commonly used due to its efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-morpholinothiazol-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

1-Methyl-3-(2-morpholinothiazol-4-yl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-morpholinothiazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(2-morpholinothiazol-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

1-methyl-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)urea

InChI

InChI=1S/C9H14N4O2S/c1-10-8(14)11-7-6-16-9(12-7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,14)

InChI Key

TWXPWPTTXBSHAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CSC(=N1)N2CCOCC2

Origin of Product

United States

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